Cas no 878912-04-0 ([(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a specialized organic compound featuring a hybrid structure combining a 4-methylcyclohexyl carbamoyl moiety with a 2-chloropyridine-3-carboxylate ester. This unique molecular architecture offers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The chloropyridine group enhances reactivity, facilitating further functionalization, while the cyclohexyl component may contribute to improved lipophilicity and metabolic stability. The ester linkage provides a modifiable handle for derivatization. Its structural features suggest applications in the development of targeted inhibitors or ligands, though specific biological activity would depend on further structural optimization. Proper handling is advised due to the reactive chloro and ester functionalities.
[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate structure
878912-04-0 structure
Product name:[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
CAS No:878912-04-0
MF:C15H19ClN2O3
MW:310.775963068008
CID:5460478
PubChem ID:16302484

[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • MLS002159002
    • HMS3058G23
    • SMR001241463
    • Z19818312
    • [(4-methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • Inchi: 1S/C15H19ClN2O3/c1-10-4-6-11(7-5-10)18-13(19)9-21-15(20)12-3-2-8-17-14(12)16/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,19)
    • InChI Key: ZIJMSDWXSOHCLY-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(=O)OCC(NC1CCC(C)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 370
  • XLogP3: 3.1
  • Topological Polar Surface Area: 68.3

[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26586783-0.05g
[(4-methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
878912-04-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 878912-04-0): An Overview

[(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 878912-04-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is noteworthy for its combination of a cyclohexyl ring, a carbamoyl group, and a substituted pyridine moiety. The cyclohexyl ring provides a rigid, lipophilic framework, while the carbamoyl group contributes to hydrogen bonding and polarity. The 2-chloropyridine-3-carboxylate moiety adds further complexity and reactivity to the molecule. These structural elements collectively influence the compound's physicochemical properties and biological activities.

The synthesis of [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves multiple steps and requires precise control over reaction conditions. One common approach involves the reaction of 2-chloropyridine-3-carboxylic acid with (4-methylcyclohexyl)carbamic acid methyl ester in the presence of a coupling reagent such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride). This method ensures high yields and purity of the final product. Recent advancements in synthetic chemistry have also explored alternative routes to improve efficiency and reduce environmental impact.

In terms of biological activities, [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for the treatment of metabolic disorders. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases.

Recent research advancements have further elucidated the mechanisms underlying the biological activities of [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound selectively binds to a specific protein target, thereby modulating its activity. This finding has significant implications for drug design and optimization. Moreover, ongoing clinical trials are evaluating the safety and efficacy of this compound in preclinical models, providing valuable insights into its therapeutic potential.

The pharmacokinetic properties of [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate are also an area of active investigation. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilic nature facilitates good membrane permeability, while its polar functional groups ensure sufficient solubility in biological fluids. These properties are crucial for optimizing drug delivery and bioavailability.

In conclusion, [(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 878912-04-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development. As research continues to advance, it is likely that new insights and applications will emerge, contributing to the advancement of therapeutic strategies for various diseases.

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